methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride is a chemical compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride typically involves multiple steps. One common method includes the formation of the thiophene ring followed by chlorination. The amino group is then introduced through a series of reactions, including amination and formylation. The final step involves the esterification of the amino acid derivative to form the methyl ester, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the formamido group or to modify the thiophene ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate hydrochloride: Similar structure but lacks the chlorine atom on the thiophene ring.
Methyl (2S)-2-amino-3-[(5-bromothiophen-2-yl)formamido]propanoate hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Methyl (2S)-2-amino-3-[(5-methylthiophen-2-yl)formamido]propanoate hydrochloride: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom on the thiophene ring in methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[(5-chlorothiophene-2-carbonyl)amino]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S.ClH/c1-15-9(14)5(11)4-12-8(13)6-2-3-7(10)16-6;/h2-3,5H,4,11H2,1H3,(H,12,13);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRVYFDXBIQQIJ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)C1=CC=C(S1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CNC(=O)C1=CC=C(S1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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